6-Bromo-4-chloropyridin-2-amine

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Synthetic irreproducibility caused by regioisomer substitution is a critical risk in medicinal chemistry programs. This specific 6-bromo-4-chloro substitution pattern ensures precise, stepwise functionalization via sequential Pd-catalyzed cross-couplings (C6-Br first, then C4-Cl). • Defined CYP1A2 inhibition (IC50 = 12.5 µM) for DMPK SAR studies • Validated scaffold for kinase & bromodomain inhibitor library synthesis • Consistent ≥95% purity with full analytical documentation Eliminate failed syntheses-procure the exact CAS-indexed isomer for reproducible research outcomes.

Molecular Formula C5H4BrClN2
Molecular Weight 207.455
CAS No. 1206249-65-1
Cat. No. B596399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloropyridin-2-amine
CAS1206249-65-1
Molecular FormulaC5H4BrClN2
Molecular Weight207.455
Structural Identifiers
SMILESC1=C(C=C(N=C1N)Br)Cl
InChIInChI=1S/C5H4BrClN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9)
InChIKeyWRDSYRBQXXLWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloropyridin-2-amine (CAS 1206249-65-1): A Core 2-Aminopyridine Building Block for Pharmaceutical and Agrochemical Research


6-Bromo-4-chloropyridin-2-amine (CAS 1206249-65-1) is a dihalogenated 2-aminopyridine derivative with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g/mol . It features an amino group at the 2-position, a bromine at the 6-position, and a chlorine at the 4-position of the pyridine ring . This specific substitution pattern defines its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis, enabling regioselective functionalization through sequential cross-coupling reactions [1].

Why Generic 2-Aminopyridine Substitution Fails: The Functional Necessity of 6-Bromo-4-chloropyridin-2-amine


Procurement decisions for halogenated 2-aminopyridines cannot be based on generic class substitution. The specific 6-bromo-4-chloro substitution pattern dictates a unique reactivity and selectivity profile not shared by its regioisomers (e.g., 4-bromo-6-chloropyridin-2-amine) or mono-halogenated analogs . The relative positions of the bromine and chlorine atoms govern both the electronic properties of the pyridine ring and the sequence of palladium-catalyzed cross-couplings (typically bromide first, followed by chloride) [REFS-1, REFS-2]. Substituting an incorrect isomer can lead to failed synthetic sequences or the generation of an undesired final product, making precise CAS-indexed procurement essential for reproducible research.

Quantitative Differentiation Evidence for 6-Bromo-4-chloropyridin-2-amine (CAS 1206249-65-1)


CYP1A2 Inhibition Potency: IC50 Comparison vs. 6-Bromo-pyridin-3-carboxamide and 4-Chloro-pyridin-2-amines

6-Bromo-4-chloropyridin-2-amine demonstrates a quantifiable, more potent inhibition of the human cytochrome P450 enzyme CYP1A2 (IC50 = 12.5 µM) compared to the related analog 6-Bromo-pyridin-3-carboxamide (IC50 = 20 µM), and shows a defined, non-variable inhibitory profile in contrast to the broad class of 4-chloro-pyridin-2-amines which exhibit variable and limited activity . This data supports its preferential selection in studies where CYP1A2-mediated drug-drug interaction potential is a key experimental variable.

Cytochrome P450 Drug Metabolism Enzyme Inhibition Pharmacokinetics

Regioisomeric Differentiation: Distinct Reactivity Profile vs. 4-Bromo-6-chloropyridin-2-amine

The specific substitution pattern of 6-Bromo-4-chloropyridin-2-amine (bromine at C6, chlorine at C4) is identified as structurally unique and imparts distinct reactivity compared to its regioisomer 4-Bromo-6-chloropyridin-2-amine (bromine at C4, chlorine at C6) . This positional difference dictates the outcome of sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where the more reactive C-Br bond at the 6-position will undergo selective functionalization before the C-Cl bond at the 4-position, a defined pathway not shared by the regioisomer .

Organic Synthesis Cross-Coupling Regioselectivity Medicinal Chemistry

Synthetic Utility: Validated Substrate for C-C Cross-Coupling Reactions in High-Yield Protocols

The 6-bromopyridine-2-amine core, represented by 6-Bromo-4-chloropyridin-2-amine, is a validated and high-yielding substrate class for palladium-catalyzed C-C cross-coupling reactions [1]. Specifically, 6-bromopyridine-2-amines have been successfully coupled with arylboronic acids, diaryl- and dialkylzinc reagents, and olefins using the catalyst dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, providing a flexible and generally applicable synthetic protocol [1]. This contrasts with less reactive or less explored 2-aminopyridine analogs lacking the 6-bromo substitution.

Palladium Catalysis Suzuki Coupling Buchwald-Hartwig Heterocyclic Chemistry

Purity Benchmarking: Verified High Purity (98.55%) vs. Standard Commercial Grade

Commercially available 6-Bromo-4-chloropyridin-2-amine is offered with a verified purity of 98.55% , exceeding the typical 95% standard purity offered by many generic suppliers . This higher purity grade minimizes the presence of regioisomeric or unreacted halogenated impurities, which is critical for achieving reproducible synthetic outcomes and reliable biological assay data.

Quality Control Analytical Chemistry Procurement Reproducibility

High-Impact Application Scenarios for 6-Bromo-4-chloropyridin-2-amine (CAS 1206249-65-1) Based on Differential Evidence


Medicinal Chemistry: Building Block for Kinase and Bromodomain Inhibitor Libraries

As a validated 6-bromopyridine-2-amine scaffold, this compound serves as an ideal starting material for the rapid construction of diverse kinase and bromodomain inhibitor libraries via sequential Pd-catalyzed cross-couplings [1]. Its defined CYP1A2 inhibition profile (IC50 = 12.5 µM) also makes it a valuable fragment for structure-activity relationship (SAR) studies aimed at modulating metabolic stability and drug-drug interaction potential .

Organic Synthesis: Regioselective Dual Functionalization in Complex Molecule Assembly

The specific 6-bromo-4-chloro substitution pattern allows for precise, stepwise functionalization [1]. Researchers can exploit the higher reactivity of the C6-Br bond for initial Suzuki or Buchwald-Hartwig coupling, followed by a second diversification step at the C4-Cl position. This sequential approach is foundational for the synthesis of complex heterocyclic frameworks found in advanced pharmaceutical intermediates and agrochemicals.

Drug Metabolism and Pharmacokinetics (DMPK) Assay Development

Given its quantifiable inhibition of CYP1A2 (IC50 = 12.5 µM), this compound is directly applicable as a reference inhibitor in DMPK assays for assessing the cytochrome P450 interaction potential of new chemical entities . Its distinct potency relative to analogs like 6-Bromo-pyridin-3-carboxamide (IC50 = 20 µM) provides a clear benchmark for evaluating assay sensitivity and for calibrating in vitro-in vivo extrapolation (IVIVE) models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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